Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrimidine

Antimalarial Enzyme Inhibition Drug Discovery

Imidazo[1,2-a]pyrimidine (CAS 274-95-3) provides validated scaffold advantages vs close analogs: 4-fold binding affinity gain over triazolopyrimidine for PfDHODH, mechanistic switch from mitochondrial disruption to nuclear DNA damage vs imidazo[1,2-a]pyridine, and 2.5-fold potency improvement over etoposide in lung cancer. Derivatives also show ~2-fold higher anti-leishmanial activity than miltefosine. Procuring this exact core—not generic analogs—eliminates scaffold-dependent assay failure risks. Essential for reproducible hit-to-lead campaigns and chemical probe development.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-95-3
Cat. No. B1208166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine
CAS274-95-3
Synonymsimidazo(1,2-a)pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2N=C1
InChIInChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H
InChIKeyINSWZAQOISIYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine (CAS 274-95-3): Core Heterocyclic Scaffold for Drug Discovery and Chemical Biology


Imidazo[1,2-a]pyrimidine (CAS 274-95-3) is a bicyclic nitrogen-containing heteroaromatic compound that serves as a privileged scaffold in medicinal chemistry and chemical biology . Its structure consists of a fused imidazole and pyrimidine ring, which confers distinct electronic and steric properties that are not readily replicated by other heterocyclic systems. As a synthetic bioisostere of purine bases, it enables the design of molecules that can mimic or disrupt natural nucleotide-protein interactions [1]. This core framework is valued for its synthetic versatility, allowing for extensive functionalization at multiple positions to generate diverse compound libraries for hit-to-lead optimization campaigns. Its established use as a pharmaceutical intermediate and chemical reagent underpins its strategic importance in both academic research and industrial R&D pipelines .

Why Imidazo[1,2-a]pyrimidine (CAS 274-95-3) Cannot Be Casually Replaced by In-Class Analogs in Research


The imidazo[1,2-a]pyrimidine scaffold possesses unique electronic and structural features that directly influence its biological activity profile and target engagement. Direct head-to-head studies demonstrate that seemingly minor structural modifications, such as replacing the pyrimidine ring with a pyridine (imidazo[1,2-a]pyridine) or a triazole (triazolopyrimidine), result in profound and quantifiable shifts in target selectivity, mechanism of action, and potency [1][2]. For instance, a single nitrogen atom difference at position 8 completely redirects intracellular targeting from mitochondrial disruption to nuclear DNA damage [2]. Furthermore, the specific ring system can confer a 4-fold improvement in binding affinity for a validated drug target compared to its triazole counterpart [1]. These data underscore that substituting the core scaffold with a generic 'analog' without rigorous experimental validation introduces a high risk of failed assay results and irreproducible biological outcomes, making the specific procurement of CAS 274-95-3 a critical decision point for reliable scientific investigation.

Imidazo[1,2-a]pyrimidine (CAS 274-95-3): Quantifiable Performance Differentiation Against Key Analogs


Superior PfDHODH Binding Affinity vs. Triazolopyrimidine Scaffold

Imidazo[1,2-a]pyrimidines demonstrate a quantifiable advantage in binding affinity for the validated antimalarial target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), over their closely related triazolopyrimidine analogs. The lead compound from the imidazo[1,2-a]pyrimidine series, DSM151, exhibited a 4-fold improvement in binding affinity [1].

Antimalarial Enzyme Inhibition Drug Discovery

Divergent Mechanism of Action vs. Imidazo[1,2-a]pyridine: Nuclear DNA Damage vs. Mitochondrial Disruption

A chemical-genetic profiling study directly compared two compounds that differ only by a single atom: an imidazo[1,2-a]pyridine and an imidazo[1,2-a]pyrimidine. The study revealed a complete divergence in their intracellular mechanism of action. The imidazo[1,2-a]pyridine analog (Compound 13) disrupted mitochondrial function, whereas the imidazo[1,2-a]pyrimidine analog (Compound 15) acted as a DNA poison, causing nuclear DNA damage and inducing mutagenesis [1]. This difference in mechanism was confirmed in both yeast and human cell models.

Chemical Biology Mechanism of Action Target Deconvolution

Enhanced Cytotoxicity vs. Etoposide in Lung Cancer Cell Model

In a study evaluating a library of homopiperazine-linked imidazo[1,2-a]pyrimidine derivatives, select compounds demonstrated significantly improved cytotoxic activity against the A549 lung cancer cell line compared to the standard-of-care chemotherapeutic agent, etoposide. The best-performing derivative, Compound 12, exhibited an IC50 value of 4.14 µM, which was 2.5-fold more potent than etoposide (IC50 = 10.44 µM) [1].

Cancer Research Cytotoxicity Lung Cancer

In Silico Predicted Advantage in Antifungal Binding vs. Clinical Drug Voriconazole

Molecular docking studies were used to compare the predicted binding mode of novel imidazo[1,2-a]pyrimidine derivatives to that of voriconazole, a clinically used antifungal drug, against the target Candida albicans. The results suggest that the imidazo[1,2-a]pyrimidine scaffold may offer a favorable binding interaction, positioning it as a promising starting point for developing novel antimycotic agents [1].

Antifungal Molecular Docking In Silico

Improved Antileishmanial Activity vs. Miltefosine Reference Drug

An imidazo[1,2-a]pyrimidine derivative, designated Compound 24, demonstrated approximately two-fold higher activity than the standard reference drug miltefosine against the intracellular amastigote form of Leishmania amazonensis, the stage most relevant to human disease [1].

Antileishmanial Neglected Disease Drug Discovery

Broad Patent Activity Validates Scaffold's Commercial and Therapeutic Versatility

The commercial and therapeutic relevance of the imidazo[1,2-a]pyrimidine core is evidenced by its extensive use in patented inventions. Recent patent filings highlight its application in diverse therapeutic areas, including inhibitors of A2A/A2B receptors for cancer immunotherapy [1], inhibitors of cGAS for autoimmune diseases [2], and inhibitors of oncogenic KRAS mutations for cancer therapy [3].

Patents Intellectual Property Drug Discovery

Imidazo[1,2-a]pyrimidine (CAS 274-95-3): Evidence-Backed Application Scenarios for Research and Procurement


Medicinal Chemistry: Hit-to-Lead Optimization for Antimalarial PfDHODH Inhibitors

Procure Imidazo[1,2-a]pyrimidine (CAS 274-95-3) as the core scaffold for a medicinal chemistry program targeting PfDHODH for malaria therapy. Evidence confirms this scaffold provides a 4-fold binding affinity advantage over its triazolopyrimidine analog, offering a more potent starting point for hit-to-lead optimization and enabling the design of compounds with improved in vivo efficacy [1].

Chemical Biology: Investigating DNA Damage Response and Repair Pathways

Utilize the imidazo[1,2-a]pyrimidine core as a chemical probe to specifically induce nuclear DNA damage, in contrast to the mitochondrial disruption caused by its imidazo[1,2-a]pyridine analog. This allows for precise dissection of DNA repair pathways and cellular responses to genotoxic stress in both yeast and human cell models [2].

Oncology Drug Discovery: Developing Potent Cytotoxic Agents for Lung Cancer

Leverage the imidazo[1,2-a]pyrimidine scaffold to design and synthesize new cytotoxic agents. Data shows that derivatives of this scaffold can achieve a 2.5-fold improvement in potency over the standard-of-care drug etoposide in lung cancer cell lines, making it a strong candidate for lead generation in oncology research [3].

Infectious Disease Research: Antileishmanial and Antifungal Lead Generation

Deploy the imidazo[1,2-a]pyrimidine core in programs targeting neglected tropical diseases and fungal infections. Derivatives have demonstrated ~2-fold higher activity than miltefosine against Leishmania amastigotes and favorable in silico binding profiles compared to voriconazole, establishing it as a validated pharmacophore for developing novel anti-infective agents [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.